molecular formula C20H19F3IN3O5 B1684329 RO4987655 CAS No. 874101-00-5

RO4987655

Numéro de catalogue: B1684329
Numéro CAS: 874101-00-5
Poids moléculaire: 565.3 g/mol
Clé InChI: FIMYFEGKMOCQKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

RO4987655, also known as CH4987655, is an orally active and highly selective small-molecule inhibitor . The primary targets of this compound are MEK1 and MEK2, key enzymes of the mitogen-activated protein kinase (MAPK) signaling pathway .

Mode of Action

this compound potently inhibits the activation of the MAPK signaling pathway, which is involved in cellular proliferation and differentiation . It does this by inhibiting MEK1/2, thereby preventing the phosphorylation of extracellular signal-regulated kinase (ERK) .

Biochemical Pathways

The MAPK pathway, including the Ras/Raf/MEK/ERK signaling cascade, is one of the most important pathways involved in cellular proliferation and differentiation . Dysregulation of this pathway has been implicated in many forms of cancer . By inhibiting MEK1/2, this compound disrupts this pathway, potentially slowing tumor growth .

Pharmacokinetics

this compound is rapidly absorbed with a maximum concentration time (t max) of approximately 1 hour . The exposure to the drug is dose-proportional from 0.5 to 4 mg . The disposition of the drug is biphasic with a terminal half-life of approximately 25 hours . The intersubject variability is low, 9% to 23% for maximum concentration (C max) and 14% to 25% for area under the curve (AUC) .

Result of Action

The inhibition of pERK by this compound is exposure-dependent and greater than 80% inhibition is observed at higher doses . This results in a decrease in tumor cell proliferation, as evidenced by changes in Ki-67 expression . In some cases, single-agent oral administration of this compound has resulted in complete tumor regressions in xenograft models .

Analyse Biochimique

Biochemical Properties

RO4987655 plays a significant role in biochemical reactions by inhibiting MEK . MEK is a part of the MAPK signaling pathway, which is involved in cellular proliferation and differentiation . By inhibiting MEK, this compound can potentially disrupt this pathway and affect the growth and differentiation of cells .

Cellular Effects

In terms of cellular effects, this compound has been observed to have antitumor activity in patients with advanced solid tumors . It has been shown to reduce ERK phosphorylation among all cohorts . The effects of this compound can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting MEK . This inhibition disrupts the MAPK signaling pathway, which can lead to changes in cell growth and differentiation . The exact nature of these changes can depend on a variety of factors, including the type of cell and the specific cellular processes involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been found that the inhibitory effects of this compound on pERK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, in a phase I study, it was found that the maximum tolerated dose (MTD) of this compound was 8 mg/day . At this dosage, this compound was found to be well-tolerated and showed a favorable pharmacokinetic/pharmacodynamic profile .

Metabolic Pathways

This compound is involved in the MAPK signaling pathway . By inhibiting MEK, it can potentially disrupt this pathway and affect the metabolism of cells .

Méthodes De Préparation

Ro-4987655 est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditionsLe produit final est obtenu par des processus de purification et de cristallisation .

Les méthodes de production industrielle de Ro-4987655 impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de solide cristallin et peut être stocké à -20 °C pour une stabilité à long terme .

Analyse Des Réactions Chimiques

Ro-4987655 subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Ro-4987655 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Ro-4987655 exerce ses effets en inhibant sélectivement MEK1 et MEK2, qui sont des composants clés de la voie de signalisation MAPK/ERK. Cette voie est impliquée dans la régulation de la croissance cellulaire, de la différenciation et de la survie. En inhibant MEK1 et MEK2, Ro-4987655 empêche l'activation des molécules de signalisation en aval, ce qui conduit à la suppression de la croissance et de la prolifération des cellules tumorales .

Comparaison Avec Des Composés Similaires

Ro-4987655 est unique par sa haute sélectivité et sa puissance pour MEK1 et MEK2 par rapport à d'autres inhibiteurs de MEK. Les composés similaires incluent :

Ro-4987655 se distingue par sa haute sélectivité et sa biodisponibilité orale, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques

Propriétés

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026099
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874101-00-5
Record name RO-4987655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4987655
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-4987655
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(E)-3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-[(3-methylcarbamoyl-propoxyimino)-methyl]-benzamide (8.0 g, 13.5 mmol) obtained in Step C of Example 28 was suspended in methylene chloride (240 ml), and borane-pyridine complex (5.45 ml, 53.8 mmol) and dichloroacetic acid (6.65 ml, 80.8 mmol) were added thereto at room temperature. The reaction mixture was stirred at room temperature for 15 hours, and dichloromethane was removed under reduced pressure with a rotary evaporator. The residue was diluted with 1,2-dichloroethane (240 ml), and the mixture was stirred at 60° C. for 8 hours, and filtered. The residue obtained by concentrating the filtrate was diluted with ethyl acetate (800 ml), and washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml). The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1)) to give 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-(3-oxo-[1,2]oxazinan-2-ylmethyl)-benzamide (Compound G-1, 6.93 g, 91% yield).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro4987655
Reactant of Route 2
Ro4987655
Reactant of Route 3
Ro4987655
Reactant of Route 4
Ro4987655
Reactant of Route 5
Ro4987655
Reactant of Route 6
Ro4987655
Customer
Q & A

Q1: What is the mechanism of action of Ro4987655?

A1: this compound is an allosteric, ATP non-competitive inhibitor of MEK1/2 []. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which regulates vital cellular processes including proliferation, differentiation, and survival []. By inhibiting MEK1/2, this compound disrupts this pathway, ultimately leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK)1/2, key downstream effectors of this pathway [, ].

Q2: What are the downstream consequences of this compound-mediated MEK inhibition?

A2: Inhibition of MEK by this compound leads to a reduction in ERK1/2 phosphorylation [, ]. This reduction in ERK1/2 activity impacts downstream signaling events, ultimately influencing cellular processes like proliferation, survival, and metabolism [, ]. In cancer cells with hyperactivated RAS/RAF/MEK/ERK signaling, this inhibition can lead to reduced tumor growth and even tumor regression [, ].

Q3: What is the pharmacokinetic profile of this compound?

A4: Research indicates that this compound exhibits favorable pharmacokinetics. It is rapidly absorbed after oral administration, with a Tmax of approximately 1 hour []. The compound demonstrates dose-proportional exposures and a half-life ranging from 4 to 6 hours, resulting in a twice-daily dosing regimen [, ]. Additionally, this compound displays moderate inter-patient variability in its pharmacokinetic parameters [].

Q4: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?

A5: The pharmacokinetic properties of this compound contribute to its sustained target engagement. A study using peripheral blood mononuclear cells (PBMCs) as a surrogate tissue demonstrated that this compound achieves high (mean 75%) and sustained (>90% of the time above IC50) inhibition of ERK phosphorylation at its recommended phase II dose []. This sustained target inhibition is likely linked to its relatively long half-life and supports its twice-daily dosing schedule.

Q5: What is the evidence of this compound's anti-tumor activity?

A6: Preclinical studies demonstrate this compound's efficacy in inhibiting tumor growth in various xenograft models, including those with mutations in BRAF, KRAS, and NRAS []. In clinical trials, single-agent activity was observed in melanoma, including both BRAF-mutant and BRAF wild-type subtypes, and in KRAS-mutant non-small cell lung cancer (NSCLC) []. Interestingly, KRAS-mutant colorectal cancer did not respond to single-agent this compound [].

Q6: Are there any known resistance mechanisms to this compound?

A7: While the provided articles don't delve into specific resistance mechanisms for this compound, it's important to note that resistance to targeted therapies is a significant challenge in oncology. Acquired resistance can emerge through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways []. Further research is needed to comprehensively understand the mechanisms of resistance to this compound.

Q7: Are there any identified biomarkers for predicting response to this compound?

A8: Research suggests that metabolic changes assessed by 18F-FDG PET imaging might serve as an early predictor of response to this compound []. A study observed that patients with a greater decrease in 18F-FDG uptake after treatment tended to have better responses to this compound, suggesting a correlation between metabolic response and efficacy []. Additionally, plasma metabolomic profiling identified specific lipids whose pretreatment levels could predict objective responses to this compound in melanoma patients []. These findings highlight the potential of using metabolic imaging and metabolomic biomarkers for patient stratification and treatment monitoring.

Q8: What is the safety profile of this compound?

A9: The safety profile of this compound appears manageable based on clinical trial data. The most common adverse events were generally mild to moderate and included rash, acneiform dermatitis, and gastrointestinal disorders [, ]. Dose-limiting toxicities observed at higher doses included elevated creatine phosphokinase and blurred vision [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.